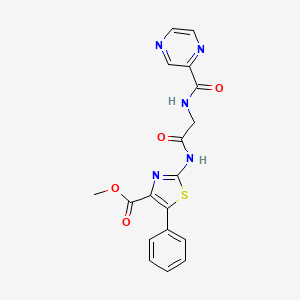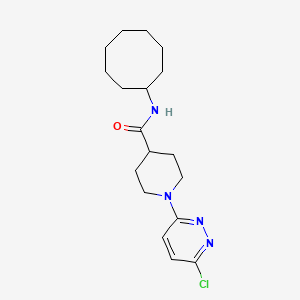
1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyridazine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached to a cyclooctyl group
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-chloropyridazine, which is then reacted with piperidine to form 1-(6-chloropyridazin-3-yl)piperidine. This intermediate is further reacted with cyclooctylamine and carboxylic acid derivatives under specific conditions to yield the final product .
Chemical Reactions Analysis
1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of receptor activity.
Comparison with Similar Compounds
1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
6-chloropyridazin-3-yl derivatives: These compounds share the pyridazine ring with a chlorine substitution and exhibit similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring often show similar biological activities.
Cyclooctyl derivatives: These compounds have a cyclooctyl group, which can influence their chemical reactivity and biological activity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27ClN4O |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H27ClN4O/c19-16-8-9-17(22-21-16)23-12-10-14(11-13-23)18(24)20-15-6-4-2-1-3-5-7-15/h8-9,14-15H,1-7,10-13H2,(H,20,24) |
InChI Key |
RTEKVONDOCAYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983893.png)
![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B10983902.png)
![4-(3-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10983907.png)
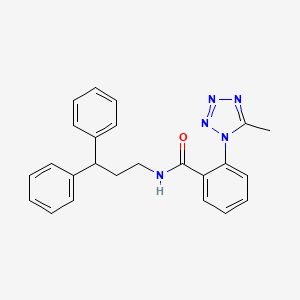
![methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-alaninate](/img/structure/B10983920.png)
![4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10983927.png)
![N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10983931.png)
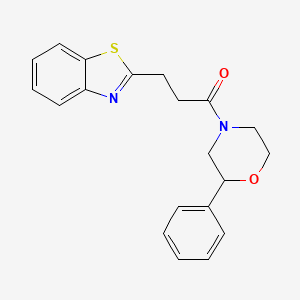
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10983946.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983951.png)
![7,8-dimethoxy-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10983953.png)
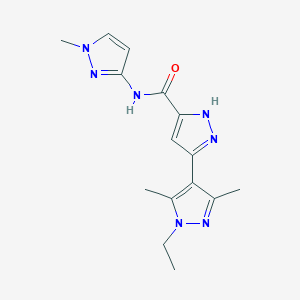
![1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B10983961.png)
